(S)-2-Hydroxy-4-phenylbutyric Acid
Overview
Description
Synthesis Analysis
The synthesis of (S)-2-Hydroxy-4-phenylbutyric acid and its derivatives involves multiple strategies, including highly diastereoselective cyanohydrin formation, enzymatic reduction, and chemical reduction methods. One pathway to its analog, (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, utilizes the cyanohydrin formation from (S)-2-N,N-dibenzyl-amino-3-phenylpropanal with acetone cyanohydrin in the presence of trimethyl-aluminum (Shibata, Itoh, & Terashima, 1998). Another method compares chemical and biochemical reduction approaches for synthesizing (R)-2-Hydroxy-4-phenylbutyric acid, exploring enzymatic reduction and microbial transformation as viable routes (Schmidt et al., 1992).
Molecular Structure Analysis
The molecular structure of (S)-2-Hydroxy-4-phenylbutyric acid is characterized by its chiral center, which plays a crucial role in its biological activity and synthesis. The stereochemistry of this compound is essential for its efficacy as an intermediate in producing various pharmacologically active agents.
Chemical Reactions and Properties
(S)-2-Hydroxy-4-phenylbutyric acid participates in various chemical reactions, including enantioselective hydrogenation and esterification. These reactions are pivotal for producing enantiomerically pure compounds necessary for pharmaceutical applications. The compound's chemical properties, such as its reactivity with different catalysts and under varying conditions, have been explored to optimize synthesis routes and improve yields (Meng, Zhu, & Zhang, 2008).
Scientific Research Applications
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Pharmaceutical Industry
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Production of Polymers, Resins, and Plasticizers
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Biochemistry
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Organic Chemistry
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Microbial Production
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Industrial Applications
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Synthetic Chemistry
- Meldrum’s acid, a compound with a structure similar to hydroxy acids, has exceptional chemical properties . It can undergo various reactions, such as electrophilic substitution reactions and nucleophilic attacks . At elevated temperatures, Meldrum’s acid undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .
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HSAB Theory
- The Hard and Soft Acids and Bases (HSAB) theory is widely used in chemistry for explaining the stability of compounds, reaction mechanisms, and pathways . Compounds like “(S)-2-Hydroxy-4-phenylbutyric Acid” could potentially be classified under this theory, which could help in understanding their chemical properties and reactions .
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Carbonated Beverages
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Synthesis of Natural Products
Safety And Hazards
The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity data, flammability, and precautions that need to be taken while handling and storing the compound.
Future Directions
Future directions could include potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis.
properties
IUPAC Name |
(2S)-2-hydroxy-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEALGCZSIGB-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Hydroxy-4-phenylbutyric Acid | |
CAS RN |
115016-95-0 | |
Record name | 2-Hydroxy-4-phenylbutyric acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115016950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYZ4KJ5LJN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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